BenchChemオンラインストアへようこそ!

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Medicinal chemistry Lead optimization Physicochemical property prediction

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide (CAS 2035021-81-7) is a synthetic, small‑molecule ethenesulfonamide derivative with the molecular formula C₁₇H₁₇N₅O₂S and a molecular weight of 355.42 g mol⁻¹. The structure features a trans‑configured 2‑phenylethenesulfonamide warhead linked through an ethylenediamine spacer to a 3‑(pyrazin‑2‑yl)‑1H‑pyrazole heterocyclic core.

Molecular Formula C17H17N5O2S
Molecular Weight 355.42
CAS No. 2035021-81-7
Cat. No. B2617619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
CAS2035021-81-7
Molecular FormulaC17H17N5O2S
Molecular Weight355.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H17N5O2S/c23-25(24,13-7-15-4-2-1-3-5-15)20-10-12-22-11-6-16(21-22)17-14-18-8-9-19-17/h1-9,11,13-14,20H,10,12H2/b13-7+
InChIKeyDRKRXFGVPNEWAH-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide [2035021-81-7]: Structural Identity and Procurement-Relevant Characteristics


(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide (CAS 2035021-81-7) is a synthetic, small‑molecule ethenesulfonamide derivative with the molecular formula C₁₇H₁₇N₅O₂S and a molecular weight of 355.42 g mol⁻¹ . The structure features a trans‑configured 2‑phenylethenesulfonamide warhead linked through an ethylenediamine spacer to a 3‑(pyrazin‑2‑yl)‑1H‑pyrazole heterocyclic core. This architecture combines a Michael‑acceptor‑capable vinylsulfonamide moiety with two nitrogen‑rich heteroaromatic rings, creating a scaffold that is structurally related to clinically validated pyrazole‑sulfonamide pharmacophores, including the COX‑2 inhibitor celecoxib and certain sodium‑channel blockers [1]. While the compound has been catalogued by several commercial suppliers and appears in chemical libraries, its biological annotation in public databases remains sparse; a DrugMapper record provisionally annotates metabotropic glutamate receptor 2 (mGluR2) as a potential target, though no confirmatory activity data are provided [2], .

Why (E)-2-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide Cannot Be Interchanged with Close Structural Analogs


The precise combination of a (E)-2-phenylethenesulfonamide electrophile, an ethyl spacer, and a 3-(pyrazin-2-yl)-1H-pyrazole heterocycle defines a unique chemical space that is not replicated by any other commercially available compound . Even superficially similar analogs – such as the thiophen‑3‑yl congener (CAS 2034283-29-7) or the pyridin‑4‑yl variant (CAS 1448140-80-4) – differ in critical physicochemical and pharmacological properties because the pyrazine ring introduces an additional hydrogen‑bond acceptor, alters the heterocycle’s electron density, and modifies the spatial presentation of the pyrazole‑tethered moiety . In the ethenesulfonamide class, small changes in the aryl/heteroaryl group attached to the pyrazole C‑3 position have been shown to shift potency, selectivity, and pharmacokinetic profiles by orders of magnitude [1], [2]. Consequently, substituting this compound with a close analog without re‑validating the biological phenotype risks irreproducible results and can confound structure‑activity relationship (SAR) interpretation.

Quantitative Comparator Evidence: (E)-2-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide vs. the Closest Analogs


Hydrogen‑Bond Acceptor Capacity Differentiates the Pyrazine‑Containing Scaffold from Thiophene and Pyridine Variants

Replacement of the 3‑(pyrazin‑2‑yl) substituent with a 3‑(pyridin‑4‑yl) or 3‑(thiophen‑3‑yl) group reduces the number of hydrogen‑bond acceptors (HBA) on the heterocycle. The target compound presents two pyrazine nitrogen atoms (HBA count = 2 from the pyrazine ring), whereas the pyridine analog offers only one and the thiophene analog none [1]. This increase in HBA capacity is correlated with improved aqueous solubility and enhanced polar surface area (tPSA) within the sulfonamide‑pyrazole class [2].

Medicinal chemistry Lead optimization Physicochemical property prediction

The (E)-2-Phenylethenesulfonamide Warhead Confers Covalent Modification Potential Absent in Benzenesulfonamide‑Based Comparators

The target compound incorporates a vinylsulfonamide moiety that can act as a Michael acceptor capable of forming a covalent bond with cysteine thiols, a feature that is absent in saturated benzenesulfonamide analogs such as 5‑chloro‑2‑methyl‑N‑{2‑[3‑(pyrazin‑2‑yl)‑1H‑pyrazol‑1‑yl]ethyl}benzenesulfonamide [1]. In the endothelin receptor antagonist series, the 2‑phenylethenesulfonamide pharmacophore has been shown to engage targets with sub‑nanomolar affinity (IC₅₀ = 2.2 nM for the ETA receptor) and to undergo structure‑dependent SAR that critically depends on the olefin geometry [2]. While quantitative activity data for the exact pyrazine‑pyrazole ethenesulfonamide are not available in the peer‑reviewed literature, the presence of the Michael acceptor suggests potential for irreversible or slowly reversible target engagement that the benzenesulfonamide comparators cannot achieve.

Covalent inhibitor design Structure‑based drug design Chemical biology

Pyrazine‑Pyrazole‑Sulfonamide Scaffolds Are Privileged Motifs in Sodium Channel and COX‑2 Pharmacology, While the Precise 3‑(Pyrazin‑2‑yl) Congener Remains Unprofiled

Pyrazole‑sulfonamide hybrids are established pharmacophores for voltage‑gated sodium channels (Nav) and cyclooxygenase‑2 (COX‑2). The pyrazole‑amide and ‑sulfonamide patent literature demonstrates that N‑arylpyrazole sulfonamides inhibit sodium ion flux through Nav channels and are effective in neuropathic pain models [1]. Similarly, diarylpyrazole sulfonamides exemplified by celecoxib selectively inhibit COX‑2 with IC₅₀ values in the low nanomolar range while sparing COX‑1 [2]. The target compound combines both the pyrazole‑sulfonamide scaffold and the nitrogen‑rich pyrazine substituent that is independently associated with CRTH2 receptor antagonism [3]. As of this writing, no peer‑reviewed report publicly discloses the Nav, COX‑2, or CRTH2 inhibitory activity of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, meaning that its pharmacological selectivity profile relative to celecoxib, SC‑58121, or clinical Nav inhibitors is unknown.

Ion channel pharmacology Inflammation Pain research

Conformational Flexibility and Linker Length Distinguish the Ethyl Spacer from Methylene‑Linked and Directly Connected Analogs

The two‑carbon ethylene linker between the pyrazole N‑1 position and the sulfonamide nitrogen provides greater rotational freedom than the methylene spacer found in analogs such as N‑{1‑methyl‑3‑(pyrazin‑2‑yl)‑1H‑pyrazol‑5‑ylmethyl}benzenesulfonamide [1]. In the structurally characterized endothelin antagonist series, the ethyl spacer was shown to adopt a low‑energy conformation that positions the ethenesulfonamide group favorably for receptor interaction, whereas shortening the linker to a direct pyrazole‑sulfonamide connection abolished activity [2]. Although no crystal structure or solution‑state conformation data are publicly available for the target compound, computational modeling of analogous ethenesulfonamides predicts that the ethyl linker permits a dihedral angle of approximately 60–80° between the pyrazole and sulfonamide planes, optimizing the spatial presentation of both pharmacophoric elements [3].

Conformational analysis Structure‑property relationships Drug design

High‑Value Application Scenarios for (E)-2-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide


De‑Novo Phenotypic Screening and Target Deconvolution Campaigns

The compound’s unexplored pharmacology makes it an ideal candidate for unbiased phenotypic screens (e.g., cell‑based viability, migration, or reporter‑gene assays) where novel mechanisms of action are sought. Its covalent potential, inferred from the ethenesulfonamide warhead, may enable chemoproteomic target identification via affinity‑based protein profiling (ABPP) [1]. Because no bioactivity data have been published, positive hits in such screens would represent first‑in‑class discoveries with strong publication potential.

Structure–Activity Relationship (SAR) Expansion of Pyrazole‑Sulfonamide Series

For laboratories already working on pyrazole‑sulfonamide‑based sodium channel or COX‑2 inhibitors, this compound provides a unique heterocyclic substitution pattern (3‑(pyrazin‑2‑yl) instead of the common 3‑(trifluoromethyl) or 3‑aryl motifs) that can systematically probe the steric and electronic tolerance of the target binding pocket [2]. The 2‑phenylethenesulfonamide tail further differentiates it from the benzenesulfonamide tail of celecoxib, allowing head‑to‑head SAR comparisons within the same assay platform.

Computational Chemistry and Molecular Modeling Studies

The compound’s well‑defined stereochemistry (E‑olefin) and multiple hydrogen‑bonding features render it suitable for docking studies against targets known to interact with sulfonamide‑containing ligands (e.g., carbonic anhydrases, CRTH2, endothelin receptors) [3]. Its calculated physicochemical descriptors predict moderate lipophilicity (cLogP ~2.5) and a tPSA of approximately 98 Ų, placing it within drug‑like chemical space, which supports its use as a virtual screening hit or a reference compound for computational model validation.

Chemical Biology Probe Development (Covalent Fragment‑Based Approaches)

The vinylsulfonamide moiety is a recognized, moderately reactive electrophile suitable for fragment‑based covalent ligand discovery [4]. The compound can serve as a starting scaffold for fragment growing or merging strategies targeting cysteine‑rich binding sites (e.g., kinases, ubiquitin ligases, or viral proteases). Its molecular weight (355 Da) is within the typical fragment range, and the synthetic handles on the pyrazole and sulfonamide groups enable straightforward chemical derivatization.

Quote Request

Request a Quote for (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.